
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are known contaminants in various edible oils and fats, including olive, cottonseed, and palm oils . The compound is of interest due to its potential health effects and its role in food safety analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acids and 3-chloropropane-1,2-diol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Hydrolysis: Palmitic acid, oleic acid, and 3-chloropropane-1,2-diol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several applications in scientific research:
Food Safety Analysis: It is used as a reference standard for detecting 3-MCPD esters in edible oils through techniques like liquid chromatography-tandem mass spectrometry.
Toxicological Studies: The compound is studied for its potential health effects, including its impact on renal function and reproductive health.
Analytical Chemistry: It serves as a model compound for developing and validating analytical methods for detecting contaminants in food products.
Mechanism of Action
The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with similar properties and applications.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Used in similar analytical applications for detecting 3-MCPD esters in food products.
rac-1-Palmitoyl-3-chloropropanediol: A related compound used as a reference standard in food safety analysis.
Uniqueness: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific esterification pattern, which affects its chemical properties and reactivity. Its combination of palmitoyl and oleoyl groups makes it a valuable compound for studying the behavior of 3-MCPD esters in different matrices .
Properties
Molecular Formula |
C37H69ClO4 |
|---|---|
Molecular Weight |
613.4 g/mol |
IUPAC Name |
[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI Key |
RMBOEEVDXVEBFI-QEJMHMKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


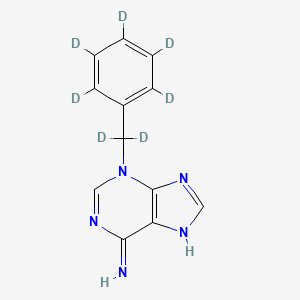
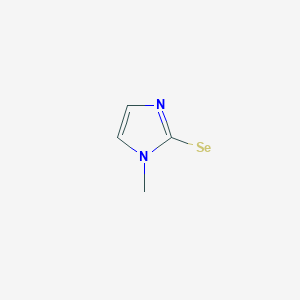
methanone](/img/structure/B13436180.png)
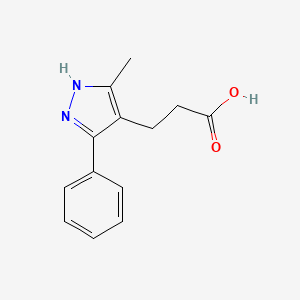
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
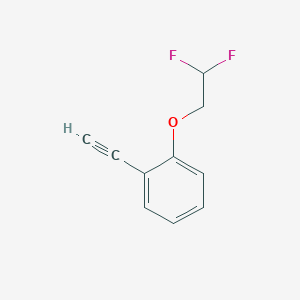



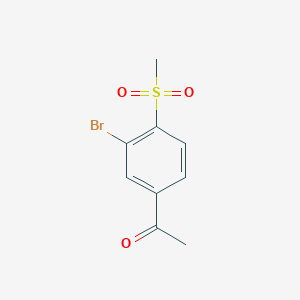
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
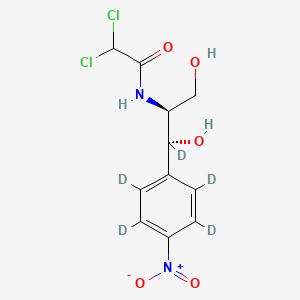
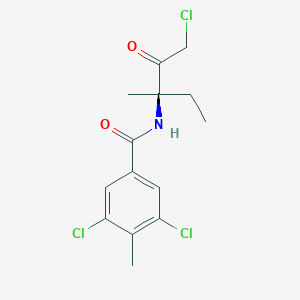
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
